(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of deamino-phenylalanine, histidine, D-alanine, and D-proline residues, along with a specific PS I(CH2NH)-P modification. Its complex structure allows it to interact with various biological targets, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves multiple steps, including solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The PS I(CH2NH)-P modification is introduced through a specific coupling reaction. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The purification of the final product is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the PS I(CH2NH)-P modification.
Substitution: The amino acid residues can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine, while reduction of the PS I(CH2NH)-P modification can yield a reduced peptide with altered biological activity .
Scientific Research Applications
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes .
Mechanism of Action
The mechanism of action of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to modulation of their activity. The PS I(CH2NH)-P modification plays a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-Q)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-R)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-S)
Uniqueness
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) stands out due to its specific PS I(CH2NH)-P modification, which imparts unique properties such as enhanced stability and binding affinity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C57H72N14O8 |
---|---|
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
N-[1-[[1-[2-[[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[2-[[2-[[3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75) |
InChI Key |
XLYQOKWAPHMGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.